4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol
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Overview
Description
4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol is an organic compound with the molecular formula C9H12ClNO It is a chlorinated phenol derivative, characterized by the presence of a dimethylamino group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol typically involves the chlorination of 2-[(dimethylamino)methyl]-5-methylphenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. Common reagents used in this process include chlorine gas or chlorinating agents such as thionyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the chlorinated phenol moiety can undergo electrophilic and nucleophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N,N-dimethylethylamine: Similar in structure but lacks the phenol group.
2-Chloro-N,N-dimethylpropylamine: Similar in structure but with a different alkyl chain.
4-Chloro-2-[(dimethylamino)methyl]-6-methylphenol: A positional isomer with the methyl group at a different position.
Uniqueness
4-Chloro-2-[(dimethylamino)methyl]-5-methylphenol is unique due to the specific positioning of the chloro, dimethylamino, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
86762-55-2 |
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Molecular Formula |
C10H14ClNO |
Molecular Weight |
199.68 g/mol |
IUPAC Name |
4-chloro-2-[(dimethylamino)methyl]-5-methylphenol |
InChI |
InChI=1S/C10H14ClNO/c1-7-4-10(13)8(5-9(7)11)6-12(2)3/h4-5,13H,6H2,1-3H3 |
InChI Key |
GNSYCFOMDQCPCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)CN(C)C)O |
Origin of Product |
United States |
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